

# Spectroscopic Profile of 2-Fluoro-4-nitrophenol: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	2-Fluoro-4-nitrophenol	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-4-nitrophenol** (CAS No. 403-19-0), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), serves as a critical reference for researchers, scientists, and professionals in drug development and materials science.

#### Introduction

**2-Fluoro-4-nitrophenol** is an aromatic organic compound with the molecular formula C<sub>6</sub>H<sub>4</sub>FNO<sub>3</sub>. Its structure, characterized by a phenol ring substituted with a fluorine atom and a nitro group, makes it a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and detailed spectroscopic data are essential for its identification, purity assessment, and the elucidation of its role in chemical reactions. This guide presents a detailed analysis of its NMR, IR, and MS data, supplemented with experimental protocols and a logical workflow for its spectroscopic characterization.

#### **Spectroscopic Data**

The following sections provide a detailed summary of the NMR, IR, and MS data for **2-Fluoro-4-nitrophenol**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**



NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Fluoro-4-nitrophenol**. The following tables summarize the <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR data.

Table 1: <sup>1</sup>H NMR Data for **2-Fluoro-4-nitrophenol**[1][2]

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
11.2 (broad s)	Singlet	-	ОН
8.15	Doublet of doublets	J(H,H) = 9.2, J(H,F) = 3.0	H-3
8.05	Doublet of doublets	J(H,H) = 9.2, J(H,H) = 2.8	H-5
7.35	Triplet	J(H,H) = 9.2	H-6

Solvent: DMSO-d<sub>6</sub>

Table 2: 13C NMR Data for 2-Fluoro-4-nitrophenol

Chemical Shift (δ) ppm	Assignment
163.7	C-1 (C-OH)
155.0 (d, <sup>1</sup> J(C,F) = 245 Hz)	C-2 (C-F)
140.0	C-4 (C-NO <sub>2</sub> )
126.0 (d, <sup>3</sup> J(C,F) = 10 Hz)	C-5
118.0 (d, <sup>2</sup> J(C,F) = 25 Hz)	C-3
115.5 (d, <sup>4</sup> J(C,F) = 3 Hz)	C-6

Solvent: DMSO-d6

Table 3: 19F NMR Data for 2-Fluoro-4-nitrophenol[3]



Chemical Shift (δ) ppm	
-118.5	

Solvent: CDCl3

#### Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **2-Fluoro-4-nitrophenol**. The solid-state spectrum was obtained using the Attenuated Total Reflectance (ATR) technique.[4]

Table 4: IR Absorption Data for **2-Fluoro-4-nitrophenol**[4]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3500	Broad	O-H stretch
1580	Strong	Asymmetric NO <sub>2</sub> stretch
1520	Strong	Aromatic C=C stretch
1340	Strong	Symmetric NO <sub>2</sub> stretch
1250	Strong	C-O stretch
1100	Strong	C-F stretch
830	Strong	C-H out-of-plane bend

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-Fluoro-4-nitrophenol**. The data presented was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Table 5: Mass Spectrometry Data for **2-Fluoro-4-nitrophenol**[5]



m/z	Relative Intensity (%)	Assignment
157	100	[M] <sup>+</sup> (Molecular ion)
127	30	[M - NO]+
111	15	[M - NO <sub>2</sub> ]+
99	40	[M - NO - CO]+
83	25	[C₅H₃FO] <sup>+</sup>
75	50	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following are generalized experimental protocols for the spectroscopic analysis of **2-Fluoro-4-nitrophenol**.

#### **NMR Spectroscopy**

- Sample Preparation: A solution of **2-Fluoro-4-nitrophenol** (5-10 mg) was prepared by dissolving the solid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. For ¹9F NMR, deuterated chloroform (CDCl₃) was used as the solvent.
- Instrumentation: <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra were recorded on a 400 MHz spectrometer.
- Data Acquisition:
  - ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
  - <sup>13</sup>C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2
     s, and 1024 scans. Proton decoupling was applied.
  - <sup>19</sup>F NMR: Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1
     s, and 64 scans.



• Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (DMSO at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C; CDCl<sub>3</sub> at 7.26 ppm for <sup>1</sup>H and 77.16 ppm for <sup>13</sup>C).

#### **IR Spectroscopy**

- Sample Preparation: A small amount of solid 2-Fluoro-4-nitrophenol was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The IR spectrum was recorded on an FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.[4]
- Data Acquisition: The spectrum was acquired over the range of 4000-600 cm<sup>-1</sup> with a
  resolution of 4 cm<sup>-1</sup>. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
  background spectrum of the clean ATR crystal was recorded prior to the sample
  measurement.
- Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was then baseline-corrected.

#### **Mass Spectrometry**

- Sample Preparation: A dilute solution of 2-Fluoro-4-nitrophenol was prepared in methanol at a concentration of approximately 1 mg/mL.
- Instrumentation: The analysis was performed on a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Chromatographic Conditions:
  - Column: A 30 m x 0.25 mm DB-5ms capillary column with a 0.25 μm film thickness.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Injection: 1 μL of the sample was injected in splitless mode.

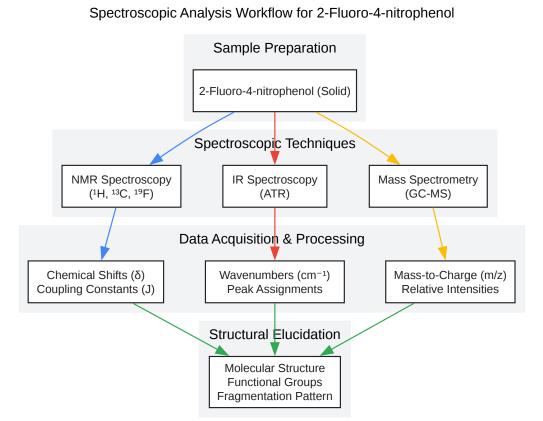


- Oven Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held at 250°C for 5 minutes.
- Mass Spectrometric Conditions:
  - o Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 40-400.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
- Data Processing: The acquired data was processed using the instrument's software to identify the peaks and their relative intensities.

#### **Workflow Visualization**

The logical workflow for the comprehensive spectroscopic analysis of **2-Fluoro-4-nitrophenol** is depicted in the following diagram.





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Caption: Spectroscopic analysis workflow for **2-Fluoro-4-nitrophenol**.

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